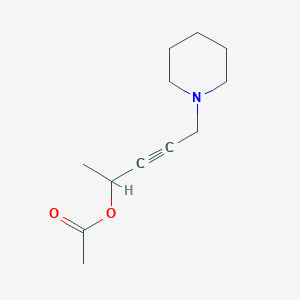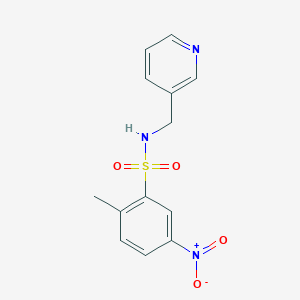
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that is commonly used in scientific research. It is also known as MPB, and it is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for investigating the mechanisms of various biological processes. In
Applications De Recherche Scientifique
MPB is commonly used in scientific research as a building block for the synthesis of other compounds. For example, it can be used to synthesize compounds that are used in the development of new drugs or in the study of biological processes. MPB can also be used as a tool for investigating the mechanisms of various biological processes. For example, it has been used to study the role of acetylcholine in the regulation of heart rate and blood pressure.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is known to interact with the acetylcholine receptor in the nervous system. This interaction can lead to the inhibition of acetylcholine release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure in animal studies. It has also been shown to have analgesic effects, which may make it useful in the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPB in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used as a tool for investigating the mechanisms of various biological processes. However, one limitation of using MPB is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving MPB. For example, it could be used in the development of new drugs for the treatment of pain or cardiovascular disease. It could also be used to investigate the role of acetylcholine in other physiological processes, such as digestion or respiration. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on the nervous system.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-piperidone with propargyl bromide in the presence of a base. This reaction produces MPB as a white solid with a melting point of 59-61°C. The yield of this reaction is typically around 70-80%, and the purity of the resulting compound can be verified using analytical techniques such as NMR spectroscopy.
Propriétés
IUPAC Name |
5-piperidin-1-ylpent-3-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-6-10-13-8-4-3-5-9-13/h11H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPKXDCAABFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)


